molecular formula C25H20N2O6S B15099912 1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one

1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one

Cat. No.: B15099912
M. Wt: 476.5 g/mol
InChI Key: PAKCLQUBDBIXTB-UHFFFAOYSA-N
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Description

1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan derivatives, followed by their coupling under specific conditions to form the desired pyrrolinone structure. Common reagents used in these reactions include ethyl bromoacetate, thiourea, and various catalysts to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents and nucleophiles like amines and thiols are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one
  • 1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-3-pyrrolin-2-one

Uniqueness

1-(6-Ethoxybenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-methoxyphenyl)-3-pyrrolin-2-one stands out due to its specific combination of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H20N2O6S/c1-3-32-16-9-10-17-19(13-16)34-25(26-17)27-21(14-6-4-7-15(12-14)31-2)20(23(29)24(27)30)22(28)18-8-5-11-33-18/h4-13,21,29H,3H2,1-2H3

InChI Key

PAKCLQUBDBIXTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=CC=C5)OC

Origin of Product

United States

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